
1-(2,3-Dimethylcyclohexen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O. It is a colorless liquid that is often used in various chemical applications due to its unique structure and properties .
Métodos De Preparación
The synthesis of 1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one can be achieved through several methods. One common synthetic route involves the oxidation of 1,4-dimethylcyclohexane using oxygen in the presence of a catalyst . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one can be compared with other similar compounds such as:
1-(3,4-Dimethylcyclohex-3-en-1-yl)ethan-1-one: This compound has a similar structure but differs in the position of the methyl groups.
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethan-1-one: Another similar compound with different methyl group positions. The uniqueness of 1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
121637-55-6 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-(2,3-dimethylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7-5-4-6-10(8(7)2)9(3)11/h7H,4-6H2,1-3H3 |
Clave InChI |
OOVPGFXHNYHPKH-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=C1C)C(=O)C |
SMILES canónico |
CC1CCCC(=C1C)C(=O)C |
Sinónimos |
Ethanone, 1-(2,3-dimethyl-1-cyclohexen-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


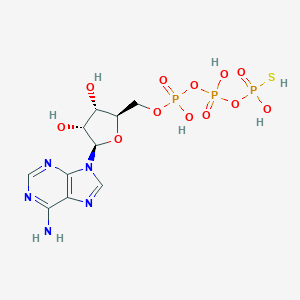
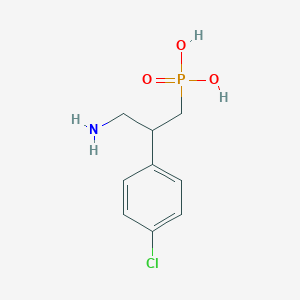

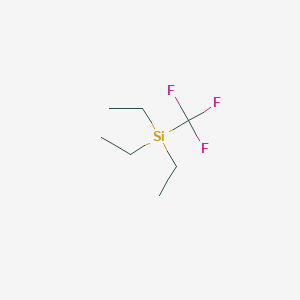
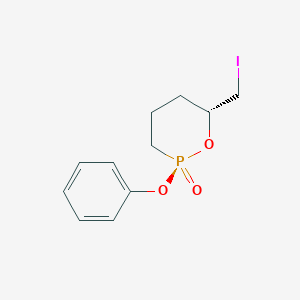
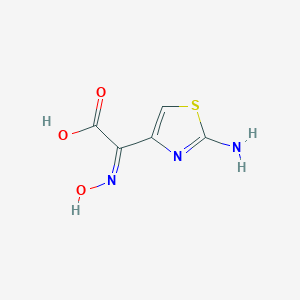
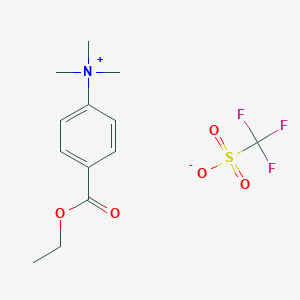

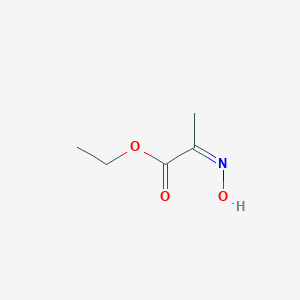
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
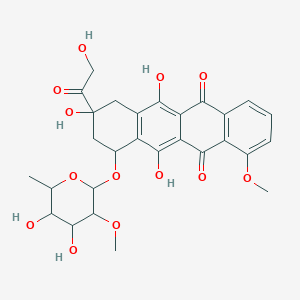
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)

![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
